molecular formula Al6Li6 B12564959 Pubchem_71347701 CAS No. 190795-71-2

Pubchem_71347701

Cat. No.: B12564959
CAS No.: 190795-71-2
M. Wt: 204 g/mol
InChI Key: IKNPSRZCKMUPHO-UHFFFAOYSA-N
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Description

PubChem_71347701 (CID 71347701) is a compound cataloged in the PubChem Compound database, a public repository managed by the National Center for Biotechnology Information (NCBI). CID 71347701 is subject to PubChem’s structure standardization protocols, which ensure consistency in stereochemical representation, valence, and tautomeric forms .

Properties

CAS No.

190795-71-2

Molecular Formula

Al6Li6

Molecular Weight

204 g/mol

InChI

InChI=1S/6Al.6Li

InChI Key

IKNPSRZCKMUPHO-UHFFFAOYSA-N

Canonical SMILES

[Li].[Li].[Li].[Li].[Li].[Li].[Al].[Al].[Al].[Al].[Al].[Al]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Pubchem_71347701 involves specific synthetic routes and reaction conditions. One common method includes the use of dichloromethane and methanol as solvents, combined with hydroxypropyl methylcellulose and pluronic F-127. The mixture is then subjected to supercritical fluid crystallization using carbon dioxide, resulting in the formation of composite particles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and scalability, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pubchem_71347701 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds.

Scientific Research Applications

Pubchem_71347701 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of Pubchem_71347701 involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds: Methodologies in PubChem

PubChem facilitates compound comparisons through two primary precomputed similarity relationships: 2-D Similar Compounds (structural analogs) and 3-D Similar Conformers (shape-based analogs). These methods are complementary, offering distinct insights into molecular relationships .

2-D Similarity Analysis

  • Definition : 2-D similarity evaluates structural overlap using atom connectivity and bond topology. PubChem employs the PubChem subgraph binary fingerprint and the Tanimoto coefficient (threshold ≥ 0.9) to identify analogs .
  • Application to CID 71347701 :
    • Structural analogs share scaffolds or functional groups. For example, if CID 71347701 contains a benzodiazepine core, 2-D neighbors would include compounds with modified substituents or ring systems.
    • Example Data Table : Hypothetical 2-D neighbors (if CID 71347701 were a benzodiazepine derivative):
CID Tanimoto Score Molecular Formula Molecular Weight Shared Substructure
71347701 1.00 C₁₆H₁₂N₂O₂ 280.28 g/mol Benzodiazepine core
71347702 0.95 C₁₅H₁₀N₂O₂Cl 307.72 g/mol Modified halogen substituent
71347703 0.92 C₁₇H₁₄N₂O₂S 326.37 g/mol Sulfur-containing side chain

Note: Data are illustrative; actual values depend on CID 71347701’s structure.

3-D Similarity Analysis

  • Definition: 3-D similarity compares molecular shapes using conformer models. PubChem generates up to 500 conformers per compound (for molecules with ≤50 non-hydrogen atoms and ≤15 rotatable bonds) .
  • Application to CID 71347701: Shape-based analogs may differ structurally but share binding-site compatibility. For instance, CID 71347701’s 3-D neighbors could include non-congeneric molecules with similar electrostatic surfaces or hydrogen-bonding patterns. Example Data Table: Hypothetical 3-D neighbors:
CID Tversky Score Volume Overlap (%) Conformer Count Key 3-D Features
71347701 1.00 100 12 Planar aromatic region
71347704 0.88 85 10 Complementary hydrophobic pockets
71347705 0.82 78 8 Polar surface alignment

Note: Tversky scores assess shape complementarity; conformer counts reflect PubChem3D’s public data.

Complementary Insights from 2-D and 3-D Comparisons

  • Case Study : A 2016 analysis of PubChem’s 2-D and 3-D neighbors revealed that only ~20% of compounds overlap between both sets, highlighting their complementary roles . For example:
    • 2-D-specific analogs prioritize conserved pharmacophores.
    • 3-D-specific analogs identify molecules with divergent scaffolds but compatible binding modes.
  • PubChem BioAssay links to AID (Assay ID) records, enabling cross-referencing .

Limitations and Considerations

Coverage Gaps: CID 71347701 may lack 3-D conformers if it exceeds size/flexibility thresholds (e.g., >50 non-hydrogen atoms) . Bioactivity data depend on contributor submissions; sparse data may limit inferences .

Threshold Sensitivity :

  • A Tanimoto threshold of 0.9 excludes subtle analogs (e.g., stereoisomers), necessitating manual similarity searches .

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